Cas no 85977-52-2 ((S)-1,2,3,4-Tetrahydro-1-naphthoic acid)

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid is a chiral carboxylic acid derivative of tetralin, featuring a stereocenter at the 1-position. Its rigid, partially hydrogenated naphthalene structure provides a unique scaffold for asymmetric synthesis and pharmaceutical applications. The compound serves as a versatile intermediate in the preparation of bioactive molecules, particularly in the development of enantioselective catalysts and chiral auxiliaries. Its high optical purity and stability under typical reaction conditions make it suitable for use in stereocontrolled transformations. Additionally, the carboxyl group allows for further functionalization, enabling its incorporation into more complex architectures. This compound is commonly employed in medicinal chemistry and materials science research.
(S)-1,2,3,4-Tetrahydro-1-naphthoic acid structure
85977-52-2 structure
Product Name:(S)-1,2,3,4-Tetrahydro-1-naphthoic acid
CAS No:85977-52-2
MF:C11H12O2
MW:176.211783409119
MDL:MFCD07368365
CID:60932
PubChem ID:24820460
Update Time:2025-10-21

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-1,2,3,4-Tetrahydro-1-naphthoic acid
    • (S)-(-)-1,2,3,4-Tetrahedro-naphthoic acid
    • S-(-)-1,2,3,4-Tetrahedro-naphthoic acid
    • (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
    • (S)-(-)-1,2,3,4-Tetrahydro-1-naphthoic acid
    • (S)-1,2,3,4-tetrahedro-naphthoic acid
    • (S)-1,2,3,4-Tetrahyd
    • (S)-1,2,3,4-Tetrahydro-naphthoic acid,
    • 1-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-, (S)- (9CI)
    • D-(-)-1,2,3,4-Tetrahydro-1-naphthoic acid
    • (S)-1,2,3,4-tetrahydro-naphthoic acid
    • (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
    • (S)-(-)-1,2,3,4-Tetrahydronaphthoic acid
    • PubChem11869
    • (S)-1, 2, 3, 4-Tetrahydronaphthoic acid
    • VDLWTJCSPSUGOA-JTQLQIEISA-N
    • FCH920265
    • (1S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid (ACI)
    • 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-, (S)- (9CI)
    • (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
    • DB-008986
    • (1S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic Acid; D-(-)-1,2,3,4-Tetrahydro-1-naphthoic Acid;
    • SCHEMBL2796237
    • (S)-1,2,3,4-Tetrahydronaphthoic acid
    • AKOS015833089
    • (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, AldrichCPR
    • CS-W020725
    • H11405
    • MFCD07368365
    • 85977-52-2
    • DTXSID40647519
    • Q-100994
    • (S)-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid
    • PS-5084
    • AC-6928
    • (S)-1,2,3,4-tetrahydro-1-naphthoicacid
    • MDL: MFCD07368365
    • Inchi: 1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m0/s1
    • InChI Key: VDLWTJCSPSUGOA-JTQLQIEISA-N
    • SMILES: C([C@H]1CCCC2C=CC=CC1=2)(=O)O

Computed Properties

  • Exact Mass: 176.08400
  • Monoisotopic Mass: 176.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Cream crystal powder
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 54-56 ºC
  • Boiling Point: 342.7℃ at 760 mmHg
  • Flash Point: 156.4℃
  • Refractive Index: 1.576
  • Solubility: Chloroform
  • PSA: 37.30000
  • LogP: 2.19110
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Security Information

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (S)-3-Aminoquinuclidine Solvents: Ethanol ,  Water ;  30 min, rt
Reference
Synthesis of palonosetron hydrochloride
Zheng, Deqiang; et al, Shipin Yu Yaopin, 2010, 12(3), 86-89

Production Method 2

Reaction Conditions
Reference
Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group
Wu, Haibo; et al, Journal of Separation Science, 2014, 37(8), 934-943

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Raw materials

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Preparation Products

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:85977-52-2)(S)-1,2,3,4-Tetrahydro-1-naphthoic acid
Order Number:A851835
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:37
Price ($):230.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85977-52-2)(S)-1,2,3,4-四氢-1-萘甲酸
Order Number:LE26125357
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on (S)-1,2,3,4-Tetrahydro-1-naphthoic acid

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid (CAS No. 85977-52-2): A Comprehensive Overview

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid (CAS No. 85977-52-2) is a chiral organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features and versatile chemical properties, making it a valuable building block in the development of various bioactive molecules and functional materials.

The (S)-1,2,3,4-tetrahydro-1-naphthoic acid molecule consists of a naphthalene ring system with a carboxylic acid group attached to the 1-position and a tetrahydro substitution pattern. The chiral center at the 1-position imparts enantiomeric specificity to the molecule, which is crucial for its applications in asymmetric synthesis and drug development. The compound's ability to undergo selective chemical transformations and its stability under various reaction conditions make it an attractive candidate for a wide range of synthetic pathways.

Recent research has highlighted the potential of (S)-1,2,3,4-tetrahydro-1-naphthoic acid in the synthesis of biologically active compounds. For instance, studies have shown that this compound can serve as a key intermediate in the preparation of anti-inflammatory agents and anticancer drugs. The carboxylic acid group provides a reactive handle for further functionalization, enabling the introduction of diverse substituents that can modulate the biological activity and pharmacokinetic properties of the final products.

In the context of pharmaceutical research, (S)-1,2,3,4-tetrahydro-1-naphthoic acid has been explored as a lead compound for the development of new therapeutic agents. Its structural similarity to certain natural products and its ability to interact with specific biological targets make it a promising candidate for drug discovery. Clinical trials have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways, suggesting its potential as a therapeutic agent.

Beyond its applications in drug development, (S)-1,2,3,4-tetrahydro-1-naphthoic acid has also found use in materials science. Its rigid aromatic core and chiral center contribute to its unique optical and electronic properties, making it suitable for the fabrication of advanced materials such as chiral liquid crystals and optoelectronic devices. Researchers have reported that these materials exhibit enhanced performance in terms of stability and functionality compared to their achiral counterparts.

The synthesis of (S)-1,2,3,4-tetrahydro-1-naphthoic acid has been optimized through various methods to ensure high enantiomeric purity and yield. One common approach involves the asymmetric reduction of 1-naphthoic acid using chiral catalysts or auxiliaries. This method allows for precise control over the stereochemistry of the product, which is essential for its use in enantioselective synthesis and pharmaceutical applications.

In addition to its synthetic utility, (S)-1,2,3,4-tetrahydro-1-naphthoic acid has been studied for its environmental impact. Research has shown that this compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices are still recommended to ensure environmental safety.

The future prospects for (S)-1,2,3,4-tetrahydro-1-naphthoic acid are promising. Ongoing research is focused on expanding its synthetic applications and exploring new biological activities. Advances in computational methods and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced properties. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists are likely to drive further innovation in this field.

In conclusion, (S)-1,2,3,4-tetrahydro-1-naphthoic acid (CAS No. 85977-52-2) is a versatile compound with significant potential in multiple scientific domains. Its unique structural features and chemical properties make it an invaluable tool for researchers working on organic synthesis, drug development, and materials science. As research continues to advance our understanding of this compound's capabilities and applications, it is poised to play an increasingly important role in shaping future scientific breakthroughs.

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Amadis Chemical Company Limited
(CAS:85977-52-2)(S)-1,2,3,4-Tetrahydro-1-naphthoic acid
A851835
Purity:99%
Quantity:25g
Price ($):230.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85977-52-2)(S)-1,2,3,4-四氢-1-萘甲酸
LE26125357
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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